4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide
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Overview
Description
4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide is a chemical compound with a complex structure that includes a tetrazole ring, a benzene ring, and sulfonamide and cyanoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of a suitable nitrile with sodium azide under acidic conditions to form the tetrazole ring. The cyanoethyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a cyanoethyl halide. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyanoethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzene ring can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyanoethyl and sulfonamide groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide
- **4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonic acid
- **4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonyl chloride
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, cyanoethyl group, and sulfonamide group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
81759-37-7 |
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Molecular Formula |
C10H10N6O2S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[5-(2-cyanoethylsulfanyl)tetrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C10H10N6O2S2/c11-6-1-7-19-10-13-14-15-16(10)8-2-4-9(5-3-8)20(12,17)18/h2-5H,1,7H2,(H2,12,17,18) |
InChI Key |
ZWNCSKQXXWUHPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCCC#N)S(=O)(=O)N |
Origin of Product |
United States |
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